1-(4-Methylbenzene-1-sulfonyl)-3-propyl-2,3-dihydro-1H-imidazol-1-ium chloride
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Overview
Description
1-(4-Methylbenzene-1-sulfonyl)-3-propyl-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound that features a sulfonyl chloride group attached to a methylbenzene ring, along with a propyl group and an imidazolium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-3-propyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 4-methylbenzene-1-sulfonyl chloride with a suitable imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl-imidazolium bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include steps for the recovery and recycling of reagents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbenzene-1-sulfonyl)-3-propyl-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the sulfonyl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Reduced Sulfonyl Compounds: Formed by reduction reactions.
Scientific Research Applications
1-(4-Methylbenzene-1-sulfonyl)-3-propyl-2,3-dihydro-1H-imidazol-1-ium chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-3-propyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can disrupt normal cellular processes, making the compound useful in various therapeutic and industrial applications .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzene-1-sulfonyl chloride: A precursor in the synthesis of the target compound.
Tosyl Chloride: Another sulfonyl chloride derivative with similar reactivity but different substituents.
Benzenesulfonyl Chloride: Lacks the methyl group present in 4-methylbenzene-1-sulfonyl chloride, leading to different reactivity and applications.
Uniqueness
1-(4-Methylbenzene-1-sulfonyl)-3-propyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the presence of both the sulfonyl chloride group and the imidazolium ion, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
62959-45-9 |
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Molecular Formula |
C13H19ClN2O2S |
Molecular Weight |
302.82 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C13H18N2O2S.ClH/c1-3-8-14-9-10-15(11-14)18(16,17)13-6-4-12(2)5-7-13;/h4-7,9-10H,3,8,11H2,1-2H3;1H |
InChI Key |
ZZQXINUMADCTGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C[NH+](C=C1)S(=O)(=O)C2=CC=C(C=C2)C.[Cl-] |
Origin of Product |
United States |
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